

Application Notes and Protocols for In Vitro Studies of D-Penicillamine Disulfide

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Compound of Interest

Compound Name: *D-Penicillamine disulfide*

Cat. No.: *B148985*

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Introduction

D-Penicillamine and its disulfide form are compounds of significant interest in pharmacology and medicine. Historically used in the treatment of Wilson's disease and rheumatoid arthritis, recent research has unveiled its potential in oncology through the induction of oxidative stress and specific forms of cell death.^{[1][2]} These application notes provide a comprehensive guide to utilizing in vitro models to study the multifaceted effects of **D-Penicillamine disulfide**, with a focus on its impact on immune cells and cancer cell lines. The provided protocols offer detailed methodologies for key experiments to elucidate its mechanisms of action.

Key Mechanisms of Action

D-Penicillamine disulfide exerts its biological effects through several mechanisms, which can be investigated using in vitro models:

- **Copper Chelation and Redox Cycling:** D-Penicillamine is a known chelating agent for copper. The complex of D-Penicillamine and copper can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).^{[3][4][5]} This pro-oxidant activity is believed to be a key contributor to its therapeutic and cytotoxic effects.^[2]

- Immunomodulation: D-Penicillamine has been shown to modulate immune cell function. In vitro studies have demonstrated its ability to inhibit T-lymphocyte proliferation, an effect that is dependent on the presence of copper and the subsequent generation of H_2O_2 .^{[4][5]} It has also been observed to affect macrophages and B lymphocytes.^[6]
- Induction of Apoptosis: In cancer cells, D-Penicillamine can induce caspase-dependent apoptosis. This process is often linked to the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis.^[1]
- Disulfide Stress and Disulfidptosis: A recently identified form of regulated cell death, termed disulfidptosis, is triggered by disulfide stress, leading to the collapse of the actin cytoskeleton.^{[7][8]} Given that D-Penicillamine exists as a disulfide, investigating its potential to induce disulfidptosis in susceptible cancer cells presents a novel area of research.

In Vitro Models and Applications

The following table summarizes key in vitro models and their applications in studying the effects of **D-Penicillamine disulfide**:

In Vitro Model	Cell Type Examples	Application	Key Parameters to Measure
Immune Cell Cultures	Human Peripheral Blood Mononuclear Cells (PBMCs), Jurkat cells (T-lymphocyte cell line)	Investigating immunomodulatory effects	T-cell proliferation, cytokine production (e.g., IL-2), cell viability
Cancer Cell Lines	A375 (melanoma), H1299 (lung cancer), MDA-MB-231 (breast cancer)	Evaluating anti-cancer activity	Cell viability, apoptosis rates, caspase activation, ROS production, mitochondrial membrane potential
Co-culture Systems	Cancer cells and immune cells (e.g., T-cells, NK cells)	Modeling tumor-immune interactions	Cancer cell killing, immune cell activation markers, cytokine profiles
Acellular Systems	Purified enzymes, plasma	Studying biochemical mechanisms	Enzyme inhibition (e.g., cystathionine-γ-lyase), disulfide exchange reactions, H ₂ O ₂ generation

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from in vitro studies on D-Penicillamine. Note that specific values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Cytotoxicity of D-Penicillamine in Cancer Cell Lines

Cell Line	D-Penicillamine Concentration (μM)	Incubation Time (h)	% Cell Viability (relative to control)	Assay
A375 Melanoma	100	24	~60%	MTT Assay
A375 Melanoma	250	24	~40%	MTT Assay
H1299 Lung Cancer	100	48	~55%	Crystal Violet Assay
H1299 Lung Cancer	250	48	~30%	Crystal Violet Assay

Table 2: Induction of Apoptosis by D-Penicillamine

Cell Line	D-Penicillamine Concentration (μM)	Incubation Time (h)	% Apoptotic Cells (Annexin V+)
A375 Melanoma	150	24	~35%
G361 Melanoma	150	24	~40%

Table 3: Inhibition of T-Lymphocyte Proliferation

Mitogen	D-Penicillamine Concentration (μg/mL)	Copper (Cu ²⁺) Concentration (μM)	% Inhibition of Proliferation
Phytohemagglutinin (PHA)	50	10	~70%
Phytohemagglutinin (PHA)	100	10	~90%

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay

This protocol is designed to assess the effect of **D-Penicillamine disulfide** on mitogen-stimulated T-lymphocyte proliferation using a [³H]-thymidine incorporation assay.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Phytohemagglutinin (PHA) or other mitogens (e.g., anti-CD3/CD28 beads)
- **D-Penicillamine disulfide**
- Copper (II) Sulfate (CuSO₄) solution
- [³H]-thymidine
- 96-well flat-bottom culture plates
- Cell harvester
- Scintillation counter

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
- Prepare serial dilutions of **D-Penicillamine disulfide** and CuSO₄ in complete medium.
- Add 50 µL of the **D-Penicillamine disulfide** and CuSO₄ solutions to the respective wells. Include a vehicle control (medium only).

- Add 50 μ L of PHA (final concentration 5 μ g/mL) to stimulate T-cell proliferation. Include an unstimulated control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Pulse the cells by adding 1 μ Ci of [³H]-thymidine to each well 18 hours before harvesting.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporated radioactivity using a scintillation counter.
- Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the stimulated control.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by **D-Penicillamine disulfide** in cancer cells using flow cytometry.

Materials:

- Cancer cell line of interest (e.g., A375 melanoma)
- Complete culture medium
- **D-Penicillamine disulfide**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- 6-well culture plates
- Flow cytometer

Procedure:

- Seed cancer cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of **D-Penicillamine disulfide** for the desired time (e.g., 24 hours). Include an untreated control.
- Harvest the cells by trypsinization and collect both the adherent and floating cells.
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[\[9\]](#)[\[10\]](#)

Protocol 3: Measurement of Intracellular Hydrogen Peroxide

This protocol outlines the detection of intracellular H_2O_2 production using a fluorescent probe.

Materials:

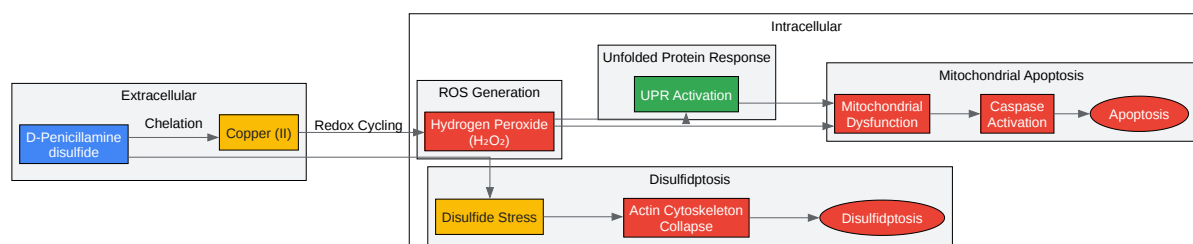
- Cell line of interest
- Culture medium
- **D-Penicillamine disulfide**
- Copper (II) Sulfate ($CuSO_4$) solution
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

- Black, clear-bottom 96-well plates
- Fluorescence microplate reader

Procedure:

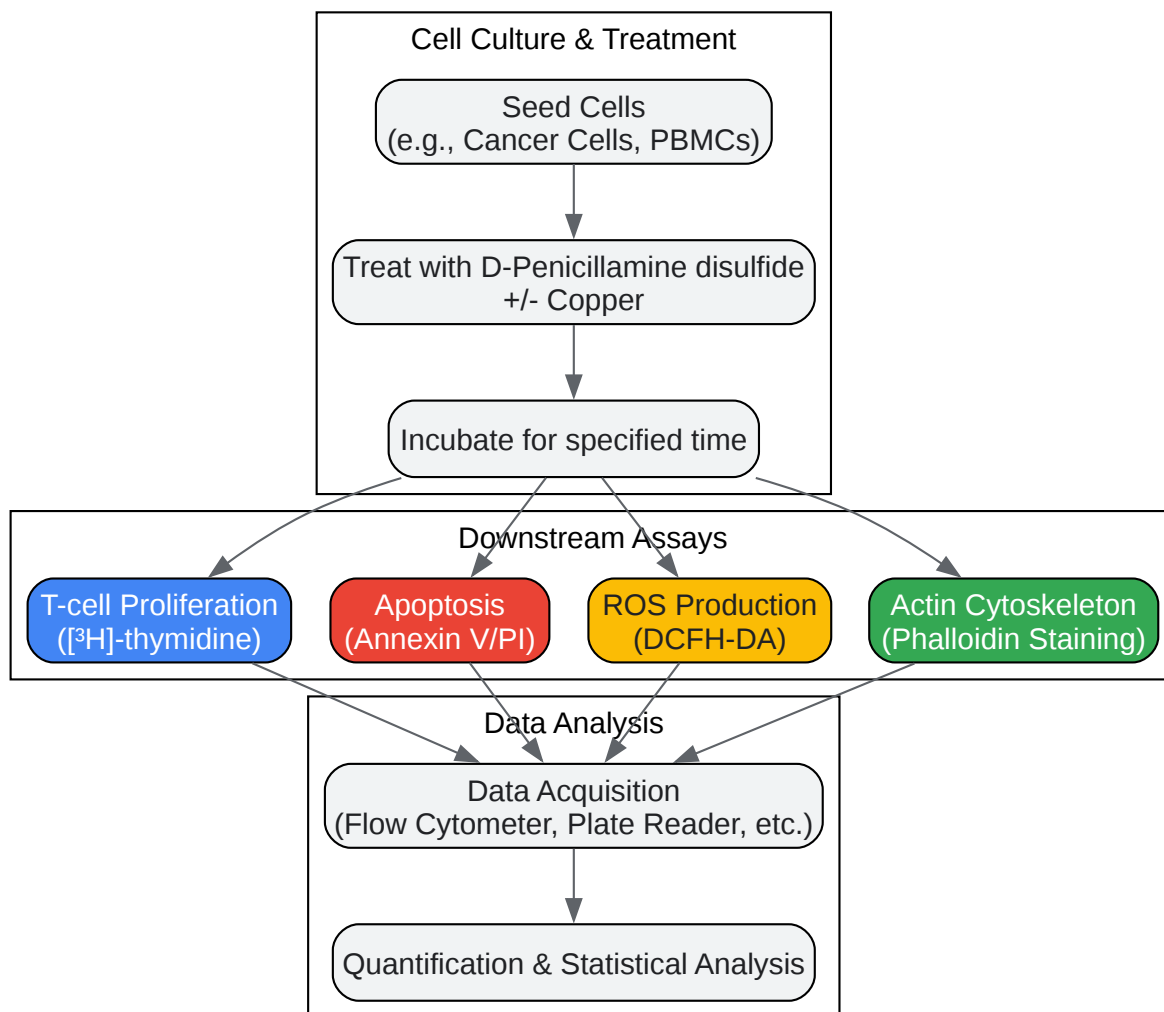
- Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Remove the culture medium and wash the cells once with warm PBS.
- Load the cells with 10 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C.
- Wash the cells twice with PBS to remove excess probe.
- Add 100 μ L of medium containing **D-Penicillamine disulfide** and CuSO₄ at the desired concentrations.
- Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
- Express the results as relative fluorescence units (RFU) to quantify the change in intracellular H₂O₂ levels.

Visualizations



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Caption: Signaling pathways activated by **D-Penicillamine disulfide**.



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